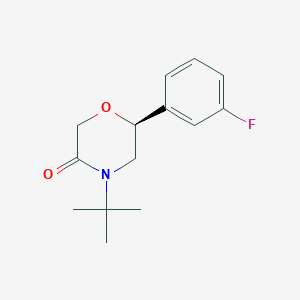
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one: is a chemical compound that belongs to the morpholine family This compound is characterized by the presence of a tert-butyl group and a fluorophenyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one typically involves the reaction of a morpholine derivative with tert-butyl and fluorophenyl substituents. The specific synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group on a morpholine derivative with a tert-butyl group.
Aromatic Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced chemical reactors and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
- (6S)-6-(4-fluorophenyl)morpholin-3-one
- 6-(4-fluorophenyl)morpholin-3-one
- (6S)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., tert-butyl vs. ethyl) can significantly alter the chemical and physical properties of these compounds.
- Unique Properties: (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one is unique due to its specific combination of tert-butyl and fluorophenyl groups, which may confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
920798-19-2 |
|---|---|
Fórmula molecular |
C14H18FNO2 |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |
Clave InChI |
JVROJWYTNYEHJB-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)N1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
SMILES canónico |
CC(C)(C)N1CC(OCC1=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
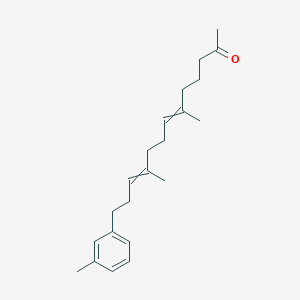

![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)

![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)


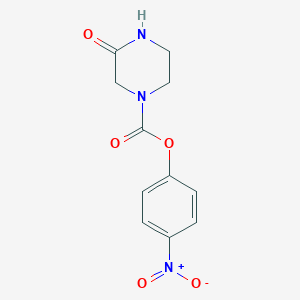
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
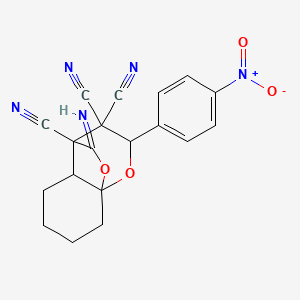
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
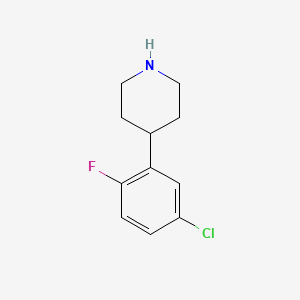
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
